REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.CN(C)C=O.[CH3:18][CH:19]([CH3:22])[CH2:20][NH2:21]>C(N(CC)CC)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH:21][CH2:20][CH:19]([CH3:22])[CH3:18])[CH:5]=[C:4]([CH3:12])[N:3]=1
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Name
|
|
Quantity
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39.5 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
20.9 mL
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Type
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reactant
|
Smiles
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CC(CN)C
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Name
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|
Quantity
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26.6 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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with mixing
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Type
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CUSTOM
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Details
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The dimethylformamide was removed from the resulting reaction mixture under reduced pressure
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Type
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DISSOLUTION
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Details
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the resulting dark yellow oil was dissolved in ethyl acetate (800 ml)
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Type
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WASH
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Details
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The ethyl acetate solution was washed with water (3×400 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting dark orange oil was dissolved in hexane (400 ml)
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Type
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TEMPERATURE
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Details
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cooled to below 0° C
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Type
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ADDITION
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Details
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A seed crystal was added
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Type
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FILTRATION
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Details
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after 2 hours the resulting crystals were filtered
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Duration
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2 h
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Type
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WASH
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Details
|
washed with cold (<0° C.) hexane
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Reaction Time |
16 h |
Name
|
|
Type
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|
Smiles
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ClC1=NC(=CC(=C1[N+](=O)[O-])NCC(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |